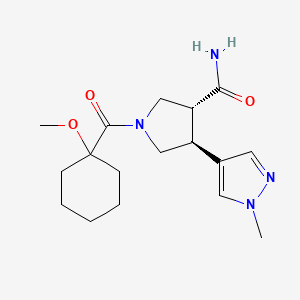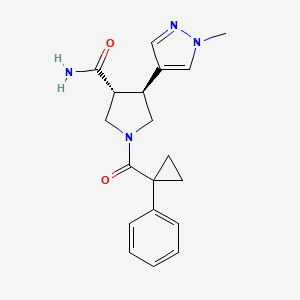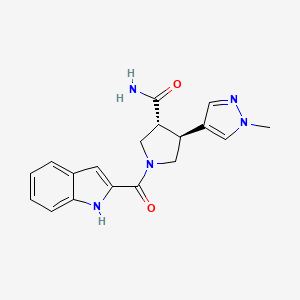![molecular formula C19H23N3O3 B6692879 2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide](/img/structure/B6692879.png)
2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide can be achieved through multi-step organic synthesis. It typically involves:
Starting Materials: : Appropriate pyridine derivatives and oxolane structures.
Reaction Conditions: : Controlled temperature and pressure settings, along with catalysts that facilitate selective reactions.
Industrial Production Methods
In an industrial setup, the production method focuses on optimizing yield and purity. Continuous flow reactors and advanced purification techniques ensure scalability and consistency in quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: : In the presence of reducing agents, it forms reduced compounds.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Common agents include KMnO₄ and H₂O₂.
Reducing Agents: : Typical agents are LiAlH₄ and NaBH₄.
Solvents: : Depending on the reaction, solvents like methanol, ethanol, and dichloromethane are used.
Major Products
The products vary based on the type of reaction but can include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.
Scientific Research Applications
In Chemistry
It is used as a building block in synthetic organic chemistry for constructing more complex molecules.
In Biology
The compound shows potential in biochemical assays and as a ligand in binding studies.
In Medicine
Research indicates potential therapeutic applications, particularly in targeting certain molecular pathways implicated in diseases.
In Industry
Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It binds to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: : Compounds like 2-ethoxy-N,6-dimethylpyridine-3-carboxamide share similar structural motifs.
Oxolane-based Compounds: : Other oxolane derivatives provide comparative insights.
Uniqueness
2-Ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide stands out due to its specific functional groups, which impart unique reactivity and interaction profiles.
Properties
IUPAC Name |
2-ethoxy-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-24-18-15(8-7-13(2)21-18)19(23)22(3)16-9-11-25-17(16)14-6-5-10-20-12-14/h5-8,10,12,16-17H,4,9,11H2,1-3H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUAMJBJSISBMW-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C(=O)N(C)C2CCOC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=N1)C)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]cyclohepta-2,4,6-triene-1-carboxamide](/img/structure/B6692798.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3-fluoro-4-(hydroxymethyl)benzamide](/img/structure/B6692805.png)
![(4aR,7aS)-6-methyl-1-[2-(trifluoromethoxy)benzoyl]-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692806.png)
![(4aR,7aS)-1-(4-cyclopropyl-2-methylpyrimidine-5-carbonyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692821.png)

![(4aR,7aS)-1-(2,4-dimethylquinoline-3-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6692828.png)


![N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6692854.png)
![2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692864.png)
![4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide](/img/structure/B6692866.png)
![3-ethyl-N,6-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyridazine-4-carboxamide](/img/structure/B6692873.png)
![(3S,4S)-1-[(E)-4-(4-fluorophenyl)but-3-enoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B6692900.png)

